2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Overview
Description
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of oxazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base, followed by cyclization with phenylglyoxal . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .
Scientific Research Applications
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyloxazole: Known for its use as an organic scintillator and wavelength shifter.
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Studied for its potential as an FGFR1 inhibitor with anticancer properties.
Uniqueness
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is unique due to its specific structural features that confer distinct biological activities and applications. Its combination of oxazole and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
2,5-diphenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-13-15(18-14(19-16)11-7-3-1-4-8-11)20-17(22-13)12-9-5-2-6-10-12/h1-10H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOVHCEVMKHAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678907 | |
Record name | 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918147-52-1 | |
Record name | 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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